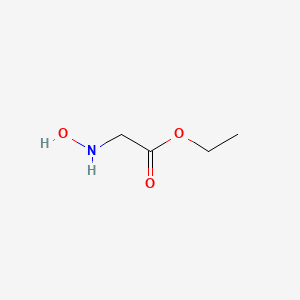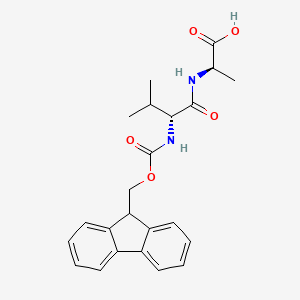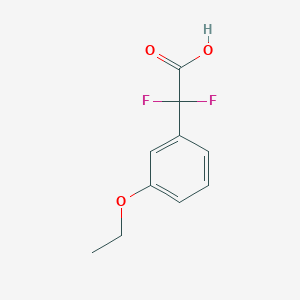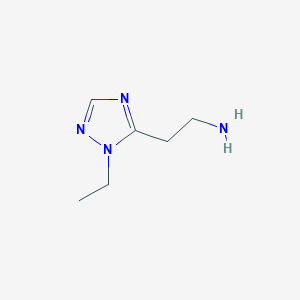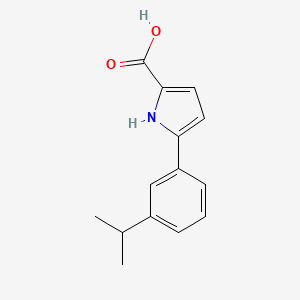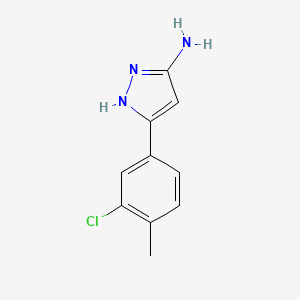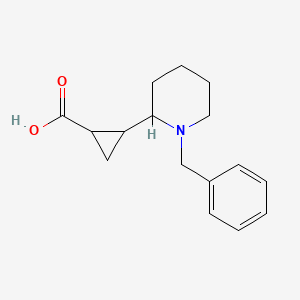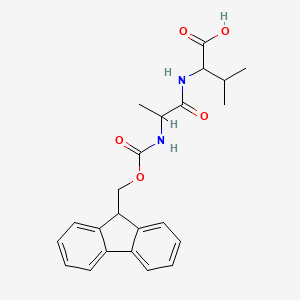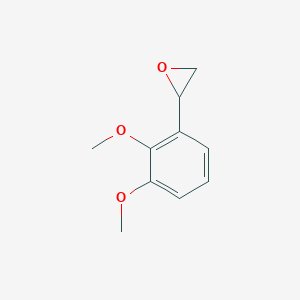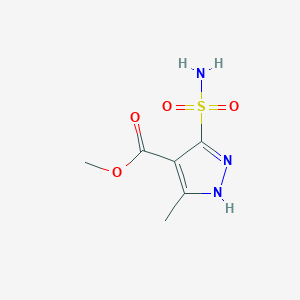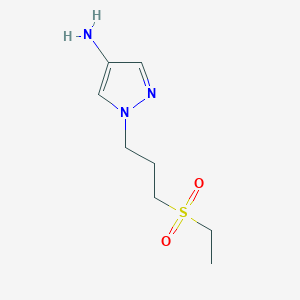
1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-4-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethylsulfonyl group attached to the propyl chain at the 3-position of the pyrazole ring
準備方法
The synthesis of 1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrazole-4-amine with 3-bromopropyl ethyl sulfone under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of the pyrazole attacks the bromine atom, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity of the final product.
化学反応の分析
1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, to form sulfide derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced. These reactions typically require catalysts like Lewis acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction results in sulfide derivatives.
科学的研究の応用
1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-4-amine has found applications in various scientific research fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-4-amine involves its interaction with molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme. The specific molecular targets and pathways involved depend on the particular enzyme and the context of its use.
類似化合物との比較
1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:
1-(3-(Methylsulfonyl)propyl)-1h-pyrazol-4-amine: Similar in structure but with a methylsulfonyl group instead of an ethylsulfonyl group. This difference can affect the compound’s reactivity and interactions with enzymes.
1-(3-(Phenylsulfonyl)propyl)-1h-pyrazol-4-amine: Contains a phenylsulfonyl group, which introduces aromaticity and can influence the compound’s properties and applications.
The uniqueness of this compound lies in its specific ethylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C8H15N3O2S |
|---|---|
分子量 |
217.29 g/mol |
IUPAC名 |
1-(3-ethylsulfonylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C8H15N3O2S/c1-2-14(12,13)5-3-4-11-7-8(9)6-10-11/h6-7H,2-5,9H2,1H3 |
InChIキー |
WLEGPDOSBTUUGP-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)CCCN1C=C(C=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


